molecular formula C13H18BrNO2 B1395104 tert-Butyl (1-(2-bromophenyl)ethyl)carbamate CAS No. 1086391-99-2

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate

Cat. No.: B1395104
CAS No.: 1086391-99-2
M. Wt: 300.19 g/mol
InChI Key: RMNWPYMNQJCFTE-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is an organic compound with the molecular formula C13H18BrNO2. It is a derivative of carbamic acid and features a tert-butyl group, a bromophenyl group, and an ethyl linkage. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Scientific Research Applications

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate has several applications in scientific research:

Mechanism of Action

The presence of a C=O dipole allows carbamates to act as H-bond acceptors, whereas the N-C dipole allows them to act as H-bond donors, but to a lesser extent .

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statement is H302, and the precautionary statements are P280-P305+P351+P338 .

Relevant Papers There are several papers related to “tert-Butyl (1-(2-bromophenyl)ethyl)carbamate”. For instance, one paper discusses the increasing clinical importance of drug-resistant fungal and bacterial pathogens and the development of new antibacterial compounds . Another paper discusses the enantioselective synthesis of α-Bromonitroalkanes for Umpolung Amide Synthesis . These papers provide valuable insights into the synthesis, properties, and potential applications of “this compound”.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate can be synthesized through a palladium-catalyzed cross-coupling reaction. The process involves the reaction of tert-butyl carbamate with various aryl halides in the presence of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane . The reaction is typically conducted at room temperature (17-22°C) using a combination of palladium(II) acetate and triphenylphosphine as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1-(4-bromophenyl)ethyl)carbamate: Similar structure but with the bromine atom at the para position.

    tert-Butyl (2-(4-bromophenyl)ethyl)carbamate: Similar structure but with an additional ethyl linkage.

    tert-Butyl carbamate: Lacks the bromophenyl and ethyl groups, simpler structure.

Uniqueness

tert-Butyl (1-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromophenyl group at the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and research applications .

Properties

IUPAC Name

tert-butyl N-[1-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-9(10-7-5-6-8-11(10)14)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNWPYMNQJCFTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161629
Record name Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086391-99-2
Record name Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086391-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(2-bromophenyl)ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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